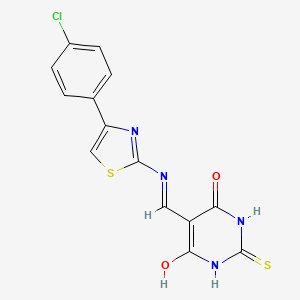

![molecular formula C14H14N2O5 B2401675 4-[3-(2,5-二氧代吡咯烷-1-基)丙酰胺基]苯甲酸 CAS No. 1099032-66-2](/img/structure/B2401675.png)

4-[3-(2,5-二氧代吡咯烷-1-基)丙酰胺基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

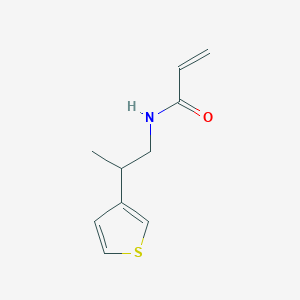

“4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid” is a chemical compound with the molecular formula C14H14N2O5 . It has a molecular weight of 290.27 . The compound is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of alkyl 4-aminobenzoates with maleic anhydride give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . These are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .科学研究应用

Anticonvulsant Properties

This compound has been found to have potent anticonvulsant properties . It has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives that showed broad-spectrum activity in animal seizure models . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound .

Pain Management

The compound has also shown effectiveness in various pain models . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action could be related to its anticonvulsant properties .

Monoclonal Antibody Production

The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Glycosylation Levels

The compound has been found to suppress the galactosylation on a monoclonal antibody . This is a critical quality attribute of therapeutic monoclonal antibodies, and the compound might be used to control the level of the galactosylation for the N-linked glycans .

Protein-Protein Interaction Studies

The compound has been used in the elucidation of protein-protein interactions . It provides complementary data to thiol-reactive and acidic residue-targeting reagents and is useful in the study of proteins that function as complexes .

未来方向

The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research is needed to understand its mechanism of action and potential applications in biotechnology.

属性

IUPAC Name |

4-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-11(7-8-16-12(18)5-6-13(16)19)15-10-3-1-9(2-4-10)14(20)21/h1-4H,5-8H2,(H,15,17)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFHYJJGQSVOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-(tert-butyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2401593.png)

![Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2401599.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)

![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)

![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)